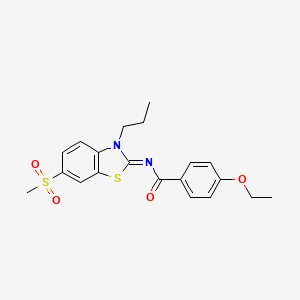

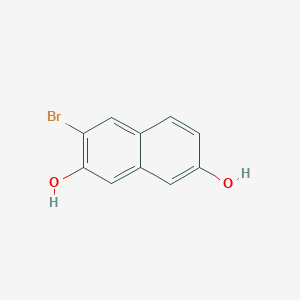

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

描述

Synthesis Analysis

Isoindolines, including “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The InChI key for this compound is YLHCMDNAKVPTIO-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions result in the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis

“2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” is a solid compound . Its IR spectra exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .科学研究应用

Pharmaceutical Synthesis

- Application : N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .

- Method : The synthesis process of N-isoindoline-1,3-diones heterocycles is characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

- Results : This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

Herbicides

Colorants and Dyes

Polymer Additives

Organic Synthesis

Photochromic Materials

Modulation of Dopamine Receptor

- Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

Treatment of Alzheimer’s Disease

- Application : The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .

Ligands of the Dopamine Receptor D2

- Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D2, which suggests a potential application as antipsychotic agents .

Parkinsonism Treatment

- Application : One of the isoindolines, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .

- Results : YaI-01 (254 µmol/kg) reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Anticholinesterase Activities

安全和危害

The safety information for “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” indicates that it has some hazards associated with it. The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)

![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)